Salviandulin E Exhibits 18-Fold Higher Antitrypanosomal Potency Than 6,7-Dehydrodugesin A
Salviandulin E demonstrates significantly superior antitrypanosomal activity compared to the structurally related neoclerodane diterpene 6,7-dehydrodugesin A. In assays against Trypanosoma brucei, Salviandulin E exhibits an IC50 value of 2.04 µM, whereas 6,7-dehydrodugesin A shows negligible activity with an IC50 exceeding 37.19 µM . This represents an approximately 18-fold difference in potency, highlighting the critical importance of specific structural features for antiparasitic activity.
| Evidence Dimension | In vitro antitrypanosomal activity (IC50) |
|---|---|
| Target Compound Data | 2.04 µM |
| Comparator Or Baseline | 6,7-Dehydrodugesin A: >37.19 µM |
| Quantified Difference | >18-fold lower potency for comparator |
| Conditions | Trypanosoma brucei in vitro assay |
Why This Matters
This quantitative difference demonstrates that Salviandulin E is a viable lead compound for antitrypanosomal research, while 6,7-dehydrodugesin A is unsuitable, enabling informed procurement decisions.
